molecular formula C₄¹³C₂H₁₀N¹⁵NO₅ B1152389 β-L-Aspartylglycine-13C2,15N

β-L-Aspartylglycine-13C2,15N

Cat. No.: B1152389
M. Wt: 193.13
Attention: For research use only. Not for human or veterinary use.
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Description

β-L-Aspartylglycine-13C2,15N is a stable isotopically labeled dipeptide, consisting of β-L-aspartic acid and glycine, with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom incorporated at specific positions. This compound (CAS: 3790-52-1; Product Ref: TR-A788982) is synthesized for advanced biochemical and pharmaceutical research, particularly in metabolic pathway tracing, protein interaction studies, and as a reference standard in analytical methodologies . Its molecular formula is modified to include isotopic labels, enhancing detection sensitivity in techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Priced at €5,796 for 25 mg, it is a high-value specialty chemical .

Properties

Molecular Formula

C₄¹³C₂H₁₀N¹⁵NO₅

Molecular Weight

193.13

Synonyms

β-L-Aspartylglycine-13C2,15N;  L-β-Aspartylglycine-13C2,15N;  NSC 186908-13C2,15N;  N-(carboxymethyl)-L-asparagine-13C2,15N;  N-(carboxymethyl)asparagine-13C2,15N;  β-aspartylglycine-13C2,15N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Compounds

Structural and Isotopic Labeling Differences

(13C2,15N)Glycine
  • Structure: Simplest compound in this category, with 13C labels on both carbons and 15N on the amino group.
  • Applications : Used as a metabolic tracer in studies involving nitrogen use efficiency (e.g., plant physiology) and LC-HRMS-based isotope abundance quantification .
  • Cost : Significantly cheaper (€289.20 for 10 mg) due to simpler synthesis .
L-Aspartic Acid-13C4,15N
  • Structure : Fully labeled aspartic acid (four 13C atoms and two 15N atoms), differing from β-L-Aspartylglycine-13C2,15N in lacking the glycine moiety.
  • Applications : Employed in protein NMR studies and metabolic flux analysis .
  • Key Contrast : Broader isotopic labeling (13C4 vs. 13C2) increases resolution in structural NMR but limits specificity in dipeptide-focused studies .
N-Octanoylglycine-13C2,15N
  • Structure: Glycine derivative with an octanoyl group, labeled identically (13C2,15N).
  • Applications : Specialized in lipid metabolism and membrane protein interaction research .
  • Key Contrast: The hydrophobic octanoyl tail alters solubility and biological partitioning compared to this compound .
Glutathione-13C2,15N (Glycine-13C2,15N)
  • Structure : Tripeptide (glutamate-cysteine-glycine) with glycine labeled.
  • Applications : Used in redox metabolism and detoxification studies.
  • Safety : Irritating to eyes and skin, requiring stringent handling protocols .

Analytical Methodologies

Compound Primary Analytical Techniques Key Data from Literature
This compound NMR (13C, 15N), LC-HRMS Isotopic purity ≥95%
(13C2,15N)Glycine LC-IRMS, GC-MS Purity ≥95%; RSD <2% in isotope abundance
Cd(SeCN)2-Glycine Complex Solid-state 13C/15N CP-MAS NMR Chemical shift tensor data
  • NMR Applications : this compound’s 13C labels enable precise tracking of dipeptide conformation, while 15N aids in studying hydrogen bonding in enzymatic interactions .

Economic and Availability Considerations

Compound Price (25 mg) Supplier Key Use Cases
This compound €5,796 CymitQuimica Pharmaceutical standards
(13C2,15N)Glycine €729.95 (50 mg) Carl Roth Agricultural tracer studies
L-Asparagine-13C4,H2O POA SYA Protein NMR
  • Cost Drivers: Complexity of synthesis (e.g., dipeptide vs. single amino acid) and isotopic enrichment level (e.g., 13C4 vs. 13C2) significantly impact pricing .

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